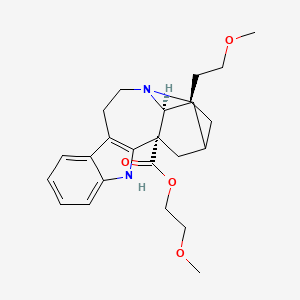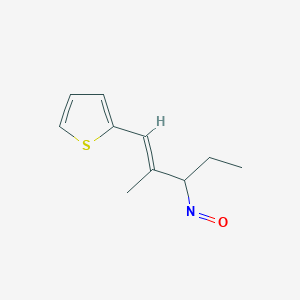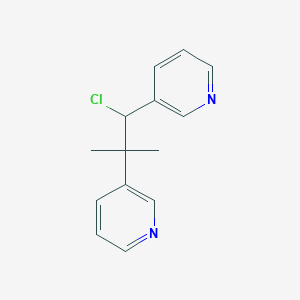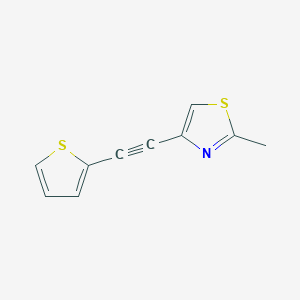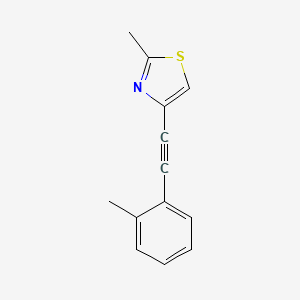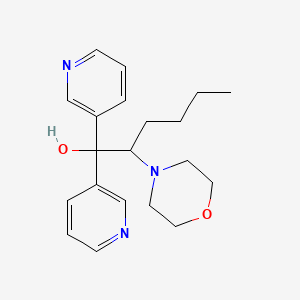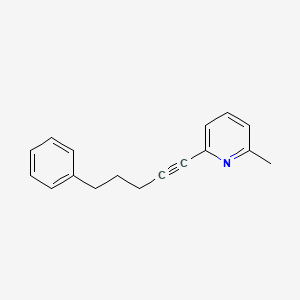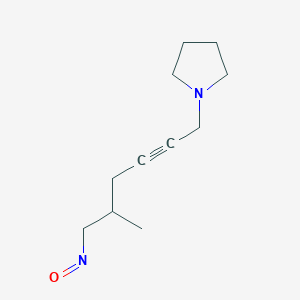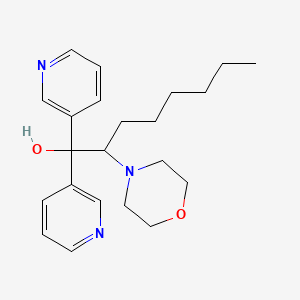
2-Morpholino-1,1-di(pyridin-3-yl)octan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol is a complex organic compound that features a morpholine ring and two pyridine rings attached to an octanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with morpholine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-yl-methanones, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other morpholine and pyridine derivatives, such as:
- 2-morpholino-1,3-benzoxazines
- Pyridin-3-yl-methanones
- Pyridin-3-ylmethyl-substituted benzoxazines
Uniqueness
What sets 2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol apart is its unique combination of a morpholine ring and two pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C22H31N3O2 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
2-morpholin-4-yl-1,1-dipyridin-3-yloctan-1-ol |
InChI |
InChI=1S/C22H31N3O2/c1-2-3-4-5-10-21(25-13-15-27-16-14-25)22(26,19-8-6-11-23-17-19)20-9-7-12-24-18-20/h6-9,11-12,17-18,21,26H,2-5,10,13-16H2,1H3 |
InChI-Schlüssel |
PUFFDHPIZWKLSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(C1=CN=CC=C1)(C2=CN=CC=C2)O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



